Pheromone Activity Rank: Isopropyl Tiglate vs. Ethyl and Methyl Tiglate in Drosophila virilis Bioassay
In a direct head-to-head electroantennogram bioassay, isopropyl tiglate demonstrated intermediate pheromone activity compared to ethyl and methyl tiglate. At a dose of 10 ng per compound, ethyl tiglate was the most active ester, while methyl tiglate was the least active [1]. Isopropyl tiglate's activity lies between these two, providing a specific, quantifiable performance level [1]. This ranking is critical for studies requiring a defined pheromone potency or for applications where the exact species-specific response must be replicated [2].
| Evidence Dimension | Pheromone activity (Electroantennogram response) |
|---|---|
| Target Compound Data | Intermediate activity; more active than methyl tiglate, less active than ethyl tiglate [1] |
| Comparator Or Baseline | Ethyl tiglate (most active) and Methyl tiglate (least active) at 10 ng per compound [1] |
| Quantified Difference | Qualitative rank order: Ethyl tiglate > Isopropyl tiglate > Methyl tiglate [1] |
| Conditions | In vitro electroantennogram bioassay with Drosophila virilis, dose: 10 ng per compound [1] |
Why This Matters
This ensures procurement of the correct pheromone component with a defined activity level, preventing experimental variability and ensuring species-specific response replication.
- [1] Bartelt RJ, Jackson LL, Schaner AM. Ester components of aggregation pheromone of Drosophila virilis (Diptera: Drosophilidae). J Chem Ecol. 1985 Sep;11(9):1197-208. doi: 10.1007/BF01024108. PMID: 24310382. View Source
- [2] Karremans AP, Pupulin F, Grimaldi D, et al. Pollination of Specklinia by nectar-feeding Drosophila: the first reported case of a deceptive syndrome employing aggregation pheromones in Orchidaceae. Ann Bot. 2015 Sep;116(3):437-55. doi: 10.1093/aob/mcv086. PMID: 26071932. View Source
